7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Overview
Description
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is a useful research compound. Its molecular formula is C9H11FN2O and its molecular weight is 182.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is the Traf2- and Nck-interacting protein kinase (TNIK) . TNIK is a downstream signal protein of the Wnt/β-catenin pathway and has been thought of as a potential target for the treatment of colorectal cancer (CRC) that is often associated with dysregulation of Wnt/β-catenin signaling pathway .
Mode of Action
It is known that the compound has potent inhibitory effects on tnik . This inhibition likely disrupts the normal functioning of the Wnt/β-catenin pathway, thereby potentially inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Wnt/β-catenin pathway . This pathway plays a crucial role in cell growth and differentiation. By inhibiting TNIK, the compound disrupts the normal functioning of this pathway, which may lead to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
One derivative of the compound has shown favorable pharmacokinetic properties and considerable antitumor activity in a mouse model
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibitory effects on TNIK and the subsequent disruption of the Wnt/β-catenin pathway . This disruption can potentially inhibit the growth and proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions, particularly as an antagonist of the prostaglandin E2 (PGE2) receptor 2 (EP2). This compound exhibits high selectivity and potency, with an IC50 value of 8 nM against PGE2 binding . It interacts with various enzymes and proteins, including the EP2 receptor, and inhibits the binding of PGE2, thereby modulating cellular cAMP levels . The nature of these interactions is primarily inhibitory, as this compound prevents the activation of the EP2 receptor by PGE2.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to reduce inflammatory neurodegeneration in murine models of cerebral ischemia . It also restores cognition in aged mice by rejuvenating cellular bioenergetics . The influence of this compound on cell function includes modulation of cell signaling pathways, particularly those involving cAMP, and alterations in gene expression related to inflammation and neuroprotection.
Molecular Mechanism
At the molecular level, this compound exerts its effects through selective inhibition of the EP2 receptor. This inhibition prevents the binding of PGE2, leading to a decrease in cAMP production . The compound’s high selectivity for the EP2 receptor over other EP receptors and its lack of CYP inhibitory potency make it a valuable tool for studying the specific pathways mediated by EP2 . Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory and neuroprotective responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its activity over extended periods, making it suitable for long-term studies . In murine models, the compound was administered at 10 mg/kg orally, both 4.5 hours and 24 hours post-middle cerebral artery occlusion (MCAO), showing significant neuroprotective effects . Long-term administration in aged mice also resulted in improved cognitive function, indicating sustained efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine studies, a dosage of 10 mg/kg was found to be effective in reducing inflammatory neurodegeneration and improving cognitive function . Higher doses may lead to increased efficacy, but the potential for toxic or adverse effects at very high doses should be carefully monitored. The median effective dose (ED50) for anticonvulsant activity in related compounds was found to be around 19.0 mg/kg .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes responsible for its biotransformation. The compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The specific enzymes and cofactors involved in these pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the brain, where it exerts its neuroprotective effects . The compound’s ability to penetrate the blood-brain barrier and its distribution within the central nervous system are key factors in its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential off-target effects.
Properties
IUPAC Name |
7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUOTHDGRKFLKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1N)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.